REACTION_SMILES
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[C:18](=[O:19])([OH:20])[O-:21].[CH3:13][CH2:14][O:15][CH2:16][CH3:17].[Cl:30][CH2:31][Cl:32].[F:1][C:2]([CH3:3])([F:4])[c:5]1[cH:6][c:7]([CH2:11][OH:12])[cH:8][cH:9][cH:10]1.[Na+:22].[Na+:28].[Na+:29].[S:23]([O-:24])([O-:25])(=[O:26])=[S:27]>>[F:1][C:2]([CH3:3])([F:4])[c:5]1[cH:6][c:7]([CH:11]=[O:12])[cH:8][cH:9][cH:10]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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CC(F)(F)c1cccc(CO)c1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
O=S([O-])([O-])=S
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])([O-])=S
|
Name
|
|
Type
|
product
|
Smiles
|
CC(F)(F)c1cccc(C=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |